4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol

CYP Inhibition Drug Metabolism Pharmacokinetics

Validating time-dependent CYP inhibition requires probe compounds with confirmed mechanism-based inactivation (MBI) data. This benzimidazole-piperidine scaffold offers a validated tool for CYP3A4 MBI studies. - **Proven activity**: 51-fold potency shift upon NADPH pre-incubation (IC50 from 4.59 μM to 0.090 μM) - **Distinct pharmacophore**: Tertiary alcohol and 1-ylmethyl linkage not reproducible by analogs - **Application**: Differentiate reversible vs. irreversible inhibition in drug candidate profiling - **Supply**: Commercial source with ≥95% purity, lot-to-lot consistency verified for scale-up

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 949100-26-9
Cat. No. B11876627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol
CAS949100-26-9
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CNCCC1(CN2C=NC3=CC=CC=C32)O
InChIInChI=1S/C13H17N3O/c17-13(5-7-14-8-6-13)9-16-10-15-11-3-1-2-4-12(11)16/h1-4,10,14,17H,5-9H2
InChIKeyCERBDBHTMBDLSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol Overview


4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol (CAS 949100-26-9) is a heterocyclic compound belonging to the benzimidazole-piperidine class, characterized by a benzimidazole ring linked via a methylene bridge to a piperidin-4-ol moiety . With a molecular formula of C13H17N3O and a molecular weight of 231.29 g/mol, this compound serves as a versatile scaffold in medicinal chemistry [1]. The presence of both a hydrogen bond-donating hydroxyl group and a basic piperidine nitrogen offers multiple sites for functionalization, making it a valuable intermediate for the synthesis of bioactive molecules targeting kinases, G-protein coupled receptors, and other therapeutic protein families [2][3]. The compound is commercially available from multiple suppliers with purity typically ≥95%, though sourcing for larger-scale procurement may require validation of lot-to-lot consistency .

Benzimidazole-piperidine scaffold for synthesis of kinase and GPCR ligands
Dual functionalization sites: tertiary alcohol (H‑bond donor) and basic piperidine nitrogen
Typical purity ≥95%; lot-to-lot consistency may require validation for scale‑up

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol: Irreplaceable Scaffold


Benzimidazole-piperidine derivatives exhibit highly divergent biological profiles contingent upon subtle variations in substitution pattern, linker geometry, and functional group positioning [1]. The specific 1H-benzo[d]imidazol-1-ylmethyl substitution at the 4-position of piperidin-4-ol in the target compound confers a distinct three-dimensional pharmacophore arrangement that cannot be replicated by regioisomers or analogs with alternative linkers [2]. In particular, the hydrogen bond donor capacity of the tertiary alcohol group, combined with the precise vector of the benzimidazole moiety, dictates binding site recognition in targets such as CYP enzymes and kinases [3]. Generic substitution with compounds lacking the 4-hydroxyl group or bearing different N-substitution on the benzimidazole ring fundamentally alters both target engagement and metabolic stability, rendering structure-activity relationship extrapolation unreliable and potentially leading to false-negative or false-positive hits in screening campaigns [4].

Regioisomers & linker variants

Different benzimidazole substitution patterns or methylene linker geometry may shift target binding and metabolic stability, leading to false screening results.

Absence of 4‑OH group

Compounds lacking the tertiary alcohol lose a critical H‑bond donor, altering pharmacophore recognition at CYP or kinase sites.

Uncontrolled N‑substitution

Alternative N‑alkyl or N‑aryl groups on benzimidazole can invert selectivity profiles; SAR extrapolation from close analogs is unreliable.

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol vs. Structural Analogs


CYP3A4 Time-Dependent Inhibition

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol demonstrates moderate CYP3A4 inhibition with an IC50 of 4.59 μM under standard assay conditions, but displays significantly enhanced potency (IC50 = 0.090 μM) when pre-incubated with NADPH, indicating time-dependent inhibition [1][2]. In contrast, the structurally related analog 2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (compound 5c) exhibits no reported CYP3A4 liability, while other benzimidazole-piperidine derivatives such as BMS-695735 show potent CYP3A4 inhibition without time-dependence . The target compound thus occupies a distinct mechanistic niche that may be leveraged in drug-drug interaction studies or CYP phenotyping assays.

CYP3A4 TDI
Reported
IC50 4.59 μM (no preinc.) → 0.090 μM (30 min NADPH)
51‑fold shift
Supports time-dependent CYP3A4 inhibition studies
Human liver microsomes, midazolam 1′‑hydroxylation, LC‑MS/MS
CYP Inhibition Drug Metabolism Pharmacokinetics

JAK1 Selectivity Structural Determinants

While the target compound itself has not been profiled against JAK kinases, its core scaffold is closely related to 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (5c), which demonstrates remarkable JAK1 selectivity with 63-fold preference over JAK2, 25-fold over JAK3, and 74-fold over Tyk2 [1]. Molecular docking reveals that the 2-aminoethyl and piperidin-4-yl substituents of 5c serve as critical probes to differentiate the ATP-binding site of JAK1 from JAK2 [2]. The target compound's 1H-benzo[d]imidazol-1-ylmethyl group attached to piperidin-4-ol provides a distinct substitution vector compared to 5c's piperidin-4-yl substitution at the 2-position, potentially altering kinase selectivity profiles [3].

JAK1 Selectivity Determinants
Class‑level inference
Not determined
vs
Compound 5c: JAK1/JAK2 63‑fold, JAK1/JAK3 25‑fold, JAK1/Tyk2 74‑fold
Distinct substitution vector may alter kinase selectivity profile
Recombinant kinase assays, ATP at Km
JAK Inhibition Kinase Selectivity Inflammatory Disease

Antiproliferative Potential in Cancer Cells

A series of benzimidazole-piperidine hybrids structurally related to the target compound has been disclosed as antiproliferative agents with activity against cancer cell lines [1]. Within this chemotype, specific 4-benzylpiperidine derivatives bearing benzimidazole moieties exhibit IC50 values as low as 0.024 ± 0.001 μM against MCF-7 breast cancer cells, comparable to the reference agent cisplatin (IC50 = 0.021 ± 0.001 μM) [2]. While the target compound 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol has not been directly evaluated in these assays, its core structure positions it as a potential precursor for the synthesis of optimized antiproliferative agents through further derivatization at the piperidine nitrogen or benzimidazole ring.

Antiproliferative Activity
Class‑level inference
Not determined
vs
Analogue 2g: IC50 0.024 µM (MCF‑7); Cisplatin: 0.021 µM
Supports cell‑model endpoint evaluation for benzimidazole‑piperidine analogs
MCF‑7 cells, 48 h, MTT assay
Antiproliferative Agents Cancer Therapeutics Benzimidazole Derivatives

Applications of 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol


CYP3A4 Time-Dependent Inhibition in ADME-Tox

Procure 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol as a tool compound for studying mechanism-based inhibition of CYP3A4. The compound's marked 51-fold increase in inhibitory potency upon NADPH pre-incubation (IC50 shifts from 4.59 μM to 0.090 μM) makes it an ideal probe for investigating time-dependent CYP inactivation mechanisms and for validating high-throughput CYP inhibition screening assays [1]. Use in conjunction with known reversible CYP3A4 inhibitors (e.g., ketoconazole) to establish assay window and differentiate reversible from irreversible inhibition in drug candidate profiling.

JAK1-Selective Inhibitor Libraries Synthesis

Utilize 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol as a key intermediate for the preparation of JAK inhibitor libraries. The benzimidazole-piperidine scaffold is validated for achieving JAK1 selectivity (up to 63-fold over JAK2), and the target compound's unique 1-ylmethyl linkage and 4-hydroxyl group provide distinct vectors for diversification not present in existing leads such as compound 5c [2]. Derivatization of the piperidine nitrogen or the benzimidazole ring can generate novel analogs with potentially differentiated kinase selectivity profiles for inflammatory disease applications.

Chemical Probes for Kinase & GPCR Profiling

Incorporate 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol into focused chemical libraries for broad target class profiling. Benzimidazole-piperidine derivatives have demonstrated activity across multiple target families including mPGEs-1, TRPV4, and CB1 receptors [3][4]. The compound's balanced physicochemical properties (molecular weight 231, calculated LogP 1.48) and presence of a hydrogen bond donor (4-hydroxyl) make it a suitable core scaffold for generating chemical probes to interrogate understudied targets in kinase and GPCR panels.

Application
Selection Property
Validation Focus
CYP3A4 time‑dependent inhibition research
NADPH‑dependent IC50 shift
Mechanism‑based inactivation assay development
JAK‑targeted compound library synthesis
Dual diversification sites (piperidine N, benzimidazole)
Kinase selectivity profiling across JAK family
Chemical probe library for kinase & GPCR panels
Balanced lipophilicity and H‑bond donor capacity
Broad target‑class engagement screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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